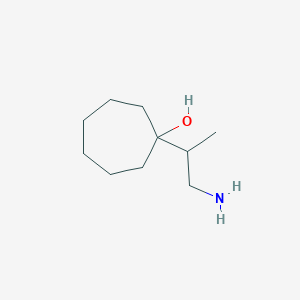
1-(1-Aminopropan-2-yl)cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopropan-2-yl)cycloheptan-1-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by a cycloheptane ring substituted with an aminopropyl group and a hydroxyl group. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1-Aminopropan-2-yl)cycloheptan-1-ol typically involves the following steps:
Cycloheptanone Formation: The starting material, cycloheptanone, is prepared through the oxidation of cycloheptanol.
Aminopropylation: Cycloheptanone undergoes aminopropylation using 1-aminopropane in the presence of a suitable catalyst.
Reduction: The resulting intermediate is then reduced to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-Aminopropan-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Condensation: The compound can undergo condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Aminopropan-2-yl)cycloheptan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
1-(1-Aminopropan-2-yl)cycloheptan-1-ol can be compared with similar compounds such as:
1-(1-Aminopropan-2-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
1-(1-Aminopropan-2-yl)cyclooctan-1-ol: Similar structure but with a cyclooctane ring.
1-(1-Aminopropan-2-yl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.
The uniqueness of this compound lies in its specific ring size, which influences its chemical reactivity and interaction with other molecules.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-9(8-11)10(12)6-4-2-3-5-7-10/h9,12H,2-8,11H2,1H3 |
InChI Key |
JGWHICXMXLNAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



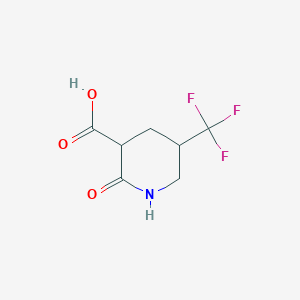
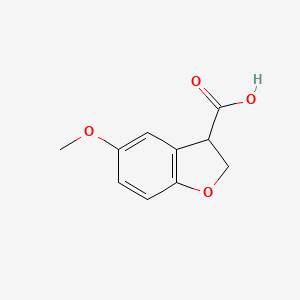

![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one](/img/structure/B13157575.png)
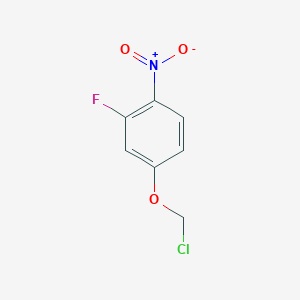
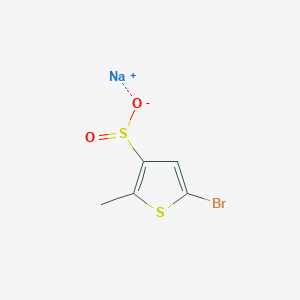

![2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde](/img/structure/B13157608.png)
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13157609.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13157622.png)

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B13157627.png)

